N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide
Description
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide |
InChI |
InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) |
InChI Key |
FLAXZPPGRKJJML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=O)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Piperidine Esters with Hydroxyamidines
A primary synthetic route involves the condensation of 1-methyl-4-oxopiperidine-3-carboxylic esters with hydroxylamine derivatives. This method, adapted from tankyrase inhibitor synthesis strategies , proceeds via nucleophilic acyl substitution. For example, 1-methyl-4-oxopiperidine-3-carboxylic ethyl ester reacts with N-hydroxybenzamidine in ethanol under reflux, catalyzed by potassium carbonate. The reaction yields the target compound after 12–24 hours, with purification via silica gel chromatography (hexane/ethyl acetate, 7:3) .
Key Parameters:
Microwave-Assisted Cyclization of Amidoximes
Microwave irradiation enhances the efficiency of forming the carboximidamide group. Starting from 1-methyl-6-oxopiperidine-3-carbonitrile, hydroxylamine hydrochloride in methanol generates the amidoxime intermediate. Subsequent microwave-assisted cyclization (100 W, 115°C, 15 minutes) with dicyclohexylcarbodiimide (DCC) as a coupling agent produces the target compound . This method reduces reaction time from hours to minutes while maintaining yields of 70–80%.
Optimization Data:
| Parameter | Value |
|---|---|
| Power | 100 W |
| Temperature | 115°C |
| Time | 15 minutes |
| Yield | 78% |
Reductive Amination and Oxidation
A multi-step approach begins with reductive amination of 3-cyanopiperidin-6-one. Treatment with methylamine and sodium cyanoborohydride in THF introduces the 1-methyl group. Subsequent oxidation of the 3-cyano substituent using hydrogen peroxide in acetic acid generates the N'-hydroxycarboximidamide moiety . This method offers precise control over stereochemistry but requires careful handling of oxidizing agents.
Reaction Sequence:
-
Reductive amination:
-
Oxidation:
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods employ resin-bound piperidine precursors. Wang resin-functionalized 6-oxopiperidine-3-carboxylic acid undergoes sequential alkylation (methyl iodide, DIPEA) and amidoxime formation (NH₂OH·HCl, PyBOP) . Cleavage from the resin with TFA/water (95:5) yields the product with >90% purity, suitable for pharmaceutical screening.
Advantages:
-
Purity: ≥95% (HPLC)
-
Scalability: Milligram to gram quantities
Biocatalytic Approaches Using Transaminases
Emergent enzymatic methods utilize ω-transaminases to introduce the methyl group enantioselectively. 6-Oxopiperidine-3-carboximidamide is incubated with methylamine and a transaminase (e.g., Codexis TA-134) in phosphate buffer (pH 7.5). The reaction achieves 90% conversion at 30°C within 48 hours, with ee >98% . This green chemistry approach minimizes waste but currently faces scalability challenges.
Enzymatic Reaction Conditions:
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/g substrate |
| pH | 7.5 |
| Temperature | 30°C |
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the carboximidamide group can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide and structurally analogous compounds requires evaluating physicochemical properties, biological activity, and synthetic pathways. Unfortunately, none of the provided evidence sources contain explicit data on this compound or its analogs. Below is a generalized framework for such comparisons, informed by methodological insights from the evidence:
Table 1: Hypothetical Comparative Properties of Piperidine Derivatives
Key Observations:
Structural Complexity : Compared to 1-methylpiperidin-6-one, the addition of a carboximidamide moiety increases steric hindrance, which may affect bioavailability .

Data Gaps : The evidence lacks experimental data (e.g., solubility, logP, IC₅₀ values) required for quantitative comparisons.
Research Findings and Methodological Insights
While direct studies on the compound are absent, the evidence highlights methodologies relevant to comparative analyses:
- Data Table Integration : Multi-table frameworks (e.g., Figure 11 in , Table 6 in ) could systematize comparative physicochemical or pharmacological data if available.
- Computational Modeling : Techniques like eigenfunction reconstruction (Figure 21 in ) might predict molecular interactions or stability.

- Crystallographic Refinement : SHELX software could resolve structural details critical for comparing bond lengths or conformations with analogs.
Biological Activity
N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide is a compound of growing interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a hydroxyl group and a carboximidamide moiety, which are crucial for its biological interactions. These functional groups enhance its ability to bind to various molecular targets, modulating their activity and leading to desired biological effects. The unique substitution pattern on the piperidine ring contributes to its distinct chemical properties compared to related compounds.
This compound interacts with specific enzymes and receptors, influencing several biochemical pathways. Its mechanism involves:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in lipid metabolism, which is often dysregulated in cancer cells.
- Receptor Binding : It shows potential for binding to receptors that play roles in cell signaling and proliferation, suggesting applications in oncology.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Tumor Growth : Preliminary studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including HT29 (colorectal cancer) and FEK4 (fibroblast) cells. In vitro studies demonstrated a dose-dependent reduction in cell viability .
Interaction with Lipid Metabolism
The compound has been identified as a modulator of lipid synthesis pathways. This is particularly relevant for cancer treatment, as many cancer cells exhibit altered lipid metabolism. By influencing these pathways, N'-hydroxy compounds can potentially disrupt tumor growth and survival.
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Observed Effect |
|---|---|---|---|
| HT29 | 5.0 | Inhibition of proliferation | |
| FEK4 | 4.5 | Reduced cell viability | |
| Various Cancer Lines | 3.0 - 7.0 | Modulation of lipid synthesis |
Comparative Analysis
This compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N'-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide | Ethyl vs. Methyl group | Similar anticancer activity |
| 1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide | Different alkyl substitution | Potentially lower potency compared to N'-hydroxy derivative |
Future Directions
Further research is necessary to elucidate the specific molecular targets and pathways affected by this compound. Investigating its pharmacokinetics, toxicity profiles, and potential side effects will be crucial for developing it into a therapeutic agent.
Q & A
Q. What are the primary synthetic strategies for synthesizing N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide, and how can intermediates be validated?
The synthesis typically involves functionalization of a piperidine scaffold. Key steps include:
- Oxidation : Introducing the 6-oxo group via oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
- Carboximidamide formation : Reaction of a nitrile precursor with hydroxylamine or its derivatives to form the N-hydroxycarboximidamide moiety.
- Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
Intermediates should be validated via LC-MS (to confirm molecular weight) and NMR (to verify regioselectivity and substituent positions). For example, the 6-oxo group can be confirmed by a carbonyl peak at ~170 ppm in NMR .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., ) with ppm-level accuracy.
- Multinuclear NMR : and NMR identify substituents (e.g., methyl group at δ ~1.2 ppm in , oxopiperidine carbonyl at δ ~210 ppm in ).
- HPLC with UV/RI detection : Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates or oxidation byproducts) .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the N-hydroxycarboximidamide group be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Protecting groups : Temporarily block reactive sites (e.g., the piperidine nitrogen) with Boc or Fmoc groups to direct functionalization to the desired position.
- Catalytic control : Use transition-metal catalysts (e.g., Pd or Cu) to favor specific coupling reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at the 3-position. Post-reaction, validate selectivity via 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Screens potential biological targets (e.g., enzymes with oxopiperidine-binding pockets) using software like AutoDock or Schrödinger.
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity or stability .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Compare HPLC chromatograms to rule out impurity interference (e.g., oxidized byproducts in ).
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times, solvent controls).
- Structural analogs : Cross-reference with related compounds (e.g., hydroxamic acids in ) to identify conserved activity trends.
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve ambiguities in asymmetric centers.
- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to identify hydrolytic or oxidative pathways.
- Biological assays : Prioritize enzyme inhibition studies (e.g., HDACs or amidases) due to structural similarities with hydroxamic acids in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

